N-amino N-methyl-piperazine-1-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a carboximidic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) typically involves the reaction of piperazine with methylhydrazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) may involve large-scale reactors and continuous flow processes. The use of advanced techniques such as distillation and crystallization helps in the purification of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperazinecarboximidicacid, N-methyl-, 1-methylhydrazide
- 1-Piperazinecarboximidicacid, N-methyl-, 1-methylhydrazide(9CI)
Uniqueness
1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) stands out due to its unique combination of a piperazine ring and a carboximidic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H15N5 |
---|---|
Molekulargewicht |
157.22 g/mol |
IUPAC-Name |
N-amino-N-methylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C6H15N5/c1-10(8)6(7)11-4-2-9-3-5-11/h7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
AVAUDOZUGXFLQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=N)N1CCNCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.